2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole
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Overview
Description
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole core substituted with a 4-methyl-3-nitrophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole typically involves the condensation of 2-aminobenzothiazole with 4-methyl-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. For example, the reaction can be performed in ethanol as a solvent at 50°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of 2-(4-Methyl-3-aminophenyl)benzo[d]thiazole.
Reduction: Formation of 2-(4-Methyl-3-aminophenyl)benzo[d]thiazole.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. Additionally, it can interact with DNA and proteins, leading to various biological effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)benzo[d]thiazole
- 2-(4-Methylphenyl)benzo[d]thiazole
- 2-(4-Chlorophenyl)benzo[d]thiazole
Uniqueness
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of the substituents .
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVRMRGLSGKAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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